4-{2-[methoxy(phenyl)acetyl]carbonohydrazonoyl}benzoic acid
Overview
Description
4-{2-[methoxy(phenyl)acetyl]carbonohydrazonoyl}benzoic acid, also known as MPACBA, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a hydrazide derivative of benzoic acid that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 4-{2-[methoxy(phenyl)acetyl]carbonohydrazonoyl}benzoic acid is not yet fully understood, but studies have suggested that it may act by inhibiting the production of inflammatory cytokines and prostaglandins. It may also act by inducing apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory effects by reducing the production of inflammatory cytokines and prostaglandins. It has also been found to have analgesic and antipyretic effects. In addition, this compound has been found to induce apoptosis in cancer cells, which may make it a potential anti-cancer agent.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{2-[methoxy(phenyl)acetyl]carbonohydrazonoyl}benzoic acid in lab experiments is that it has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, which may make it useful in the study of these conditions. Another advantage is that it has been found to induce apoptosis in cancer cells, which may make it useful in the study of cancer. However, one limitation of using this compound is that its mechanism of action is not yet fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of 4-{2-[methoxy(phenyl)acetyl]carbonohydrazonoyl}benzoic acid. One direction is to further investigate its mechanism of action, which may provide insight into its potential applications in the treatment of inflammatory conditions and cancer. Another direction is to study its pharmacokinetics and toxicity, which may be important for determining its safety and efficacy as a potential drug candidate. Additionally, further studies may be needed to determine the optimal dosage and administration route for this compound.
Scientific Research Applications
4-{2-[methoxy(phenyl)acetyl]carbonohydrazonoyl}benzoic acid has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. This compound has also been studied for its potential use as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells.
properties
IUPAC Name |
4-[(E)-[(2-methoxy-2-phenylacetyl)hydrazinylidene]methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-23-15(13-5-3-2-4-6-13)16(20)19-18-11-12-7-9-14(10-8-12)17(21)22/h2-11,15H,1H3,(H,19,20)(H,21,22)/b18-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODSURPUHJQYMM-WOJGMQOQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)NN=CC2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(C1=CC=CC=C1)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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